. It has a predicted boiling point of 707.4±60.0 °C and a predicted density of 1.45±0.1 g/cm3 .
Onitisin 2'-O-glucoside is a glycosylated flavonoid compound derived from onitisin, which is known for its potential health benefits, including antioxidant and anti-inflammatory properties. This compound is classified under the category of flavonoid glycosides, which are widely studied for their biological activities and therapeutic applications.
Onitisin 2'-O-glucoside is primarily sourced from various plant species that produce flavonoids. Its extraction can be performed from natural sources or synthesized in laboratory settings. The synthesis methods often involve enzymatic reactions or chemical modifications of existing flavonoids to introduce the glucoside moiety.
Onitisin 2'-O-glucoside belongs to the flavonoid family, specifically categorized as a glycoside due to the presence of a glucose molecule attached to the onitisin structure. This classification is significant as it influences the compound's solubility, stability, and bioactivity.
The synthesis of Onitisin 2'-O-glucoside can be achieved through several methods:
The molecular formula for Onitisin 2'-O-glucoside can be represented as . The structure consists of a flavonoid backbone with a glucose moiety attached at the 2' position of the aromatic ring.
Onitisin 2'-O-glucoside can participate in various chemical reactions typical for flavonoid glycosides:
The mechanism by which Onitisin 2'-O-glucoside exerts its effects involves several pathways:
Studies have shown that flavonoid glycosides can modulate signaling pathways involved in inflammation and cell survival, highlighting their therapeutic potential.
Onitisin 2'-O-glucoside has several potential applications in scientific research:
The ongoing research into Onitisin 2'-O-glucoside continues to reveal new insights into its biological activities and applications across various fields.
Onitisin 2'-O-glucoside is classified as a sesquiterpenoid glycoside with the systematic IUPAC name:(2S,3R,4S,5S,6R)-2-[(2E)-6-Hydroxy-2,5,7-trimethyl-4-oxo-1,2,3,5-tetrahydroinden-2-yl]ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol [3] [7]. Its molecular formula is C₂₁H₃₀O₉, corresponding to a molecular weight of 426.46 g/mol [1] [3]. The compound features a glucose moiety linked via a β-glycosidic bond at the 2'-hydroxy position of the onitisin aglycone (a sesquiterpene derivative). Key structural characteristics include:
Table 1: Structural Identifiers of Onitisin 2'-O-glucoside
| Property | Value |
|---|---|
| CAS Registry Number | 62043-53-2 |
| Molecular Formula | C₂₁H₃₀O₉ |
| Molecular Weight | 426.46 g/mol |
| SMILES Notation | O=C1C2=C(C)C(CCO[C@@H]3OC@@HCO)=C(C)C(O)=C2C[C@@]1(C)CO |
| Solubility Characteristics | Soluble in DMSO, methanol, ethanol; insoluble in non-polar solvents |
Onitisin 2'-O-glucoside is exclusively isolated from the aerial parts (herbs) of the fern Onychium japonicum (Thunb.) Kunze [1] [3] [4]. This species, commonly called "Japanese claw fern," thrives in shaded, humid environments across East Asia. The compound occurs in specialized leaf tissues, potentially linked to the plant's hydathode systems—structures implicated in mineral excretion and water balance [2] [6]. Onychium japonicum belongs to the family Pteridaceae, which exhibits chemical diversity in sesquiterpenoid production. Notably, the yield of Onitisin 2'-O-glucoside varies with developmental stage and environmental conditions, though quantitative phytochemical studies remain limited [4].
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9